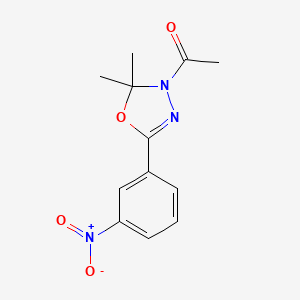

5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-(tert-butyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

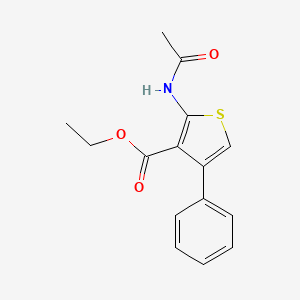

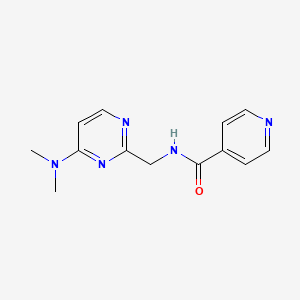

5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-(tert-butyl)benzoate, also known as TAK-659, is a small-molecule inhibitor that is being studied for its potential use in the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

- Chemical Synthesis and Reaction Mechanisms: The synthesis of quinoline derivatives involves complex reactions where compounds like "5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-(tert-butyl)benzoate" serve as intermediates or target molecules. Roedig and Ritschel (1982) discuss the formation of quinolines from ketene N-Arylimines and secondary aliphatic amines, indicating the role of such compounds in synthesizing novel chemical entities (Roedig & Ritschel, 1982).

Biological Applications

- Anticorrosive Properties: Douche et al. (2020) explored the anticorrosive performance of 8-hydroxyquinoline derivatives, highlighting their potential in protecting mild steel against corrosion in acidic media. This study demonstrates the application of quinoline derivatives in materials science, particularly in corrosion inhibition (Douche et al., 2020).

Pharmacological Research

- Pharmacological Characterization: A study by Hinschberger et al. (2003) on benzo[h][1,6]naphthyridine and azepino[3,2-c]quinoline derivatives elucidates the requirements for high affinity on 5-HT(4) receptors, showcasing the therapeutic potential of quinoline derivatives in designing receptor-specific drugs (Hinschberger et al., 2003).

Material Science

- Corrosion Inhibition Mechanisms: The work by Rbaa et al. (2018) on the synthesis and characterization of novel 8-hydroxyquinoline derivatives for the acidic corrosion of mild steel emphasizes the role of these compounds in developing effective corrosion inhibitors. This research highlights the interdisciplinary applications of quinoline derivatives, combining chemistry and material science (Rbaa et al., 2018).

Propiedades

IUPAC Name |

[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 4-tert-butylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O3/c1-25(2,3)19-8-6-17(7-9-19)24(29)31-23-18(16-28-11-13-30-14-12-28)15-21(26)20-5-4-10-27-22(20)23/h4-10,15H,11-14,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINIYBVNDTUJRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C3C(=C(C=C2CN4CCOCC4)Cl)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2707812.png)

![6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B2707816.png)

![7-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2707821.png)

![5-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2707823.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2707825.png)

![N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2707828.png)